Technical Whitepaper: Characterization and Analytical Utility of (rac)-Ketorolac 7-Benzoyl Isomer-d5
Technical Whitepaper: Characterization and Analytical Utility of (rac)-Ketorolac 7-Benzoyl Isomer-d5
This technical guide details the structural characteristics, synthetic origins, and analytical applications of (rac)-Ketorolac 7-Benzoyl Isomer-d5 , a specialized stable isotope-labeled standard used primarily in pharmaceutical quality control and impurity profiling.
Core Identity & Significance
(rac)-Ketorolac 7-Benzoyl Isomer-d5 is the deuterium-labeled analog of Ketorolac EP Impurity F . Unlike the active pharmaceutical ingredient (Ketorolac), which carries the benzoyl group at the C5 position of the pyrrolizine ring, this molecule is a regioisomer with the benzoyl group at the C7 position.
The "d5" designation indicates that the phenyl ring of the benzoyl group is fully deuterated. This molecule serves as a critical Internal Standard (IS) for the precise quantification of Impurity F during LC-MS/MS analysis, ensuring that matrix effects and ionization suppression do not compromise the accuracy of impurity reporting required by regulatory bodies (ICH Q3A/B guidelines).
Chemical Specifications
| Property | Specification |
| Chemical Name | (1RS)-7-(Benzoyl-d5)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
| Common Name | Ketorolac 7-Benzoyl Isomer-d5; Ketorolac EP Impurity F-d5 |
| CAS Number | 1795013-70-5 (Deuterated) / 1391052-68-8 (Unlabeled Parent) |
| Molecular Formula | C₁₅H₈D₅NO₃ |
| Molecular Weight | 260.30 g/mol (vs. 255.27 g/mol for unlabeled) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d1-d5) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water |
Structural Architecture & Isomerism
Understanding the structural divergence between the active drug and this impurity is vital for chromatographic separation. Ketorolac is a pyrrolizine derivative.[1][2][3][4] The core structure consists of two fused rings (a pyrrole fused to a pyrrolidine).
The Regioisomer Challenge
In the standard synthesis of Ketorolac, the Friedel-Crafts acylation is intended to occur at the C5 position. However, due to the electronic properties of the pyrrole ring, acylation can occasionally occur at the C7 position, leading to the formation of the 7-benzoyl isomer (Impurity F).
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Ketorolac (Active): 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.[5][6][7][1][2][3]
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7-Benzoyl Isomer (Impurity): 7-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.[8][4]
Because these two molecules are isobaric (same mass) in their non-deuterated forms, mass spectrometry alone cannot distinguish them without chromatographic separation. The d5-labeled standard allows for specific tracking of the impurity's behavior during extraction and ionization.
Visualization: Structural Comparison
The following diagram illustrates the numbering and the structural difference between the parent drug and the 7-benzoyl isomer.
Caption: Structural relationship between Ketorolac, its 7-benzoyl impurity, and the deuterated internal standard.
Synthetic Pathway & Origins[10][11]
The synthesis of the d5-labeled isomer generally follows the retrosynthetic logic of the non-labeled impurity but substitutes the acylating agent.
Mechanism of Formation
The formation of the 7-benzoyl isomer typically occurs during the Friedel-Crafts acylation step.
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Precursor: A dihydro-1H-pyrrolizine derivative (often esterified).[1]
-
Reagent: Benzoyl chloride (or Benzoyl chloride-d5 for the standard).
-
Condition: Thermal reflux in xylenes or use of Lewis acids.
-
Divergence: While the C5 position is electronically favored, steric hindrance or high temperatures can promote attack at C7.
Synthesis of the d5-Standard
To produce (rac)-Ketorolac 7-Benzoyl Isomer-d5 , the synthesis is deliberately manipulated to favor the C7 position, or the isomer is isolated from a mixed reaction using Benzoyl chloride-d5 .
Caption: Synthetic route utilizing deuterated benzoyl chloride to generate the specific C7-isomer standard.
Analytical Applications (LC-MS/MS)
The primary utility of this compound is in Quantitative Impurity Profiling . In regulatory submissions, impurities exceeding 0.1% must be identified and quantified.
Why use the d5-Isomer?
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Co-elution Compensation: The 7-benzoyl isomer often elutes close to the parent drug or other impurities. Using the d5-analog as an internal standard corrects for any drift in retention time or sensitivity.
-
Matrix Effect Correction: Biological samples (plasma) or complex formulation matrices (eye drops with preservatives) can suppress ionization. The d5-standard experiences the exact same suppression as the non-labeled impurity, allowing for a ratio-based calculation that cancels out the error.
-
Differentiation: It allows the analyst to distinguish between the standard added (mass ~260) and the actual impurity present in the sample (mass ~255).
Experimental Protocol: LC-MS/MS Setup
Objective: Quantify Ketorolac EP Impurity F in a pharmaceutical formulation.
1. Standard Preparation:
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Stock Solution: Dissolve 1 mg of (rac)-Ketorolac 7-Benzoyl Isomer-d5 in 1 mL DMSO.
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Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.
2. Chromatographic Conditions:
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Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Note: A shallow gradient is required to separate the 5-benzoyl and 7-benzoyl regioisomers.
3. Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive Mode.
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Transitions:
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Impurity F (Analyte): 256.1 [M+H]⁺ → 105.0 (Benzoyl fragment).
-
Impurity F-d5 (IS): 261.1 [M+H]⁺ → 110.0 (Benzoyl-d5 fragment).
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Note: The mass shift of +5 Da is retained in the benzoyl fragment ion, confirming the label position.
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Caption: Analytical workflow for quantifying Impurity F using the d5 internal standard.
Handling and Stability
To ensure scientific integrity, the following handling protocols must be observed. This compound is a high-value reference material and is susceptible to degradation if mishandled.
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Storage: Store at -20°C in a freezer. For long-term storage (>1 year), -80°C is recommended.[2]
-
Atmosphere: The compound is potentially hygroscopic. Store under Argon or Nitrogen to prevent oxidation of the pyrrolizine core.
-
Solubilization:
-
Prepare stock solutions in DMSO or Methanol .
-
Avoid storing dilute aqueous solutions for more than 24 hours, as the carboxylic acid moiety can undergo decarboxylation or esterification depending on pH.
-
-
Light Sensitivity: Protect from light.[2] Pyrrolizine derivatives can undergo photolytic degradation.
References
-
European Pharmacopoeia (Ph. Eur.) . Ketorolac Trometamol Monograph. (Lists Impurity F as a specified impurity).[3]
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Toronto Research Chemicals . Ketorolac 7-Benzoyl Isomer-d5 Product Sheet. (Source for CAS 1795013-70-5 and structural confirmation).
-
Cayman Chemical . Ketorolac-d5 Product Information. (Provides comparative data for the C5-isomer standard).
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Muchowski, J. M., et al. "Synthesis and antiinflammatory activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids." Journal of Medicinal Chemistry, 1985. (Foundational chemistry on the Friedel-Crafts acylation of pyrrolizines).
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BenchChem . Chromatographic Separation and Quantification of Ketorolac and its Metabolites. (Application note on LC-MS methodologies).
Sources
- 1. (+)-Ketorolac | C15H13NO3 | CID 181818 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. veeprho.com [veeprho.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
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